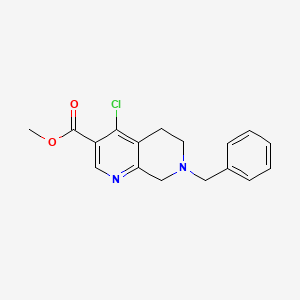

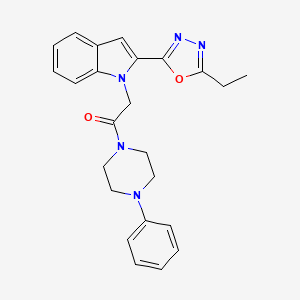

Methyl 7-benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 7-benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate” is a chemical compound that belongs to the class of 1,5-naphthyridines . These heterocycles are of significant importance in the field of medicinal chemistry as many of them exhibit a variety of biological activities .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, like our compound of interest, has been extensively studied . The strategies related to their synthesis involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code:1S/C17H17ClN2O2/c1-22-17(21)14-9-19-15-11-20(8-7-13(15)16(14)18)10-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3 . Chemical Reactions Analysis

1,5-Naphthyridines, such as our compound, react readily with alkyl halides to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .Physical and Chemical Properties Analysis

The compound has a molecular weight of 316.79 . It is a white to yellow solid at room temperature and should be stored at 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

The chemical compound methyl 7-benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate is an intermediate in the synthesis of various pharmacologically active compounds. Research has shown its utility in the synthesis of axially chiral 1,7-naphthyridine derivatives, which have been identified as potent tachykinin NK(1) receptor antagonists. These antagonists have demonstrated significant effects on bladder functions and may serve as potential clinical candidates for treating bladder function disorders (Natsugari et al., 1999).

Antivertigo Applications

In the realm of antivertigo agents, derivatives of this compound have been explored. These compounds have been synthesized through chemical modifications, indicating the versatility of this scaffold in creating therapeutic agents targeting vertigo (Shiozawa et al., 1984).

Antitumor Potential

Research into the antitumor potential of related naphthyridine derivatives has been conducted, highlighting the potential of this chemical framework in cancer therapy. Microwave-assisted synthesis techniques have yielded naphthyridin-4(3H)-ones with promising antitumor activity, showcasing the broader applicability of this compound class in medicinal chemistry (Insuasty et al., 2013).

Antibacterial Activity

The structural manipulation of this compound and its analogs has been explored for antibacterial applications. Notably, certain derivatives have shown enhanced antibacterial activity, contributing to the development of new therapeutic agents against bacterial infections (Egawa et al., 1984).

Safety and Hazards

The compound is classified as potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that naphthyridines, a class of compounds to which this molecule belongs, have a wide range of biological applications, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Mode of Action

Naphthyridines are known to interact with their targets through various mechanisms, depending on the specific target and the functional groups present in the naphthyridine molecule .

Biochemical Pathways

Naphthyridines are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Naphthyridines are known to have a wide range of biological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Propiedades

IUPAC Name |

methyl 7-benzyl-4-chloro-6,8-dihydro-5H-1,7-naphthyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2/c1-22-17(21)14-9-19-15-11-20(8-7-13(15)16(14)18)10-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKMCJBFVLBSIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2CN(CCC2=C1Cl)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2871372.png)

![1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine](/img/structure/B2871377.png)

![N-(2,3-DIMETHYLPHENYL)-2-({8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2871380.png)

![4-[ethyl(phenyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2871383.png)

![N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide](/img/structure/B2871384.png)

![8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B2871386.png)

![(2S)-2-[({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)amino]propanoic acid](/img/structure/B2871387.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2871391.png)